molecular formula C18H23N3OS B14952251 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No.: B14952251
M. Wt: 329.5 g/mol
InChI Key: YNSVFQBJZPHKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thiadiazole ring, followed by the introduction of the cyclopentylmethyl and phenylbutanamide groups. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives with different substituents. Examples include:

  • N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
  • N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide

Uniqueness

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopentylmethyl and phenylbutanamide groups may enhance its stability, reactivity, and potential biological activities compared to other thiadiazole derivatives.

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

InChI

InChI=1S/C18H23N3OS/c1-2-15(14-10-4-3-5-11-14)17(22)19-18-21-20-16(23-18)12-13-8-6-7-9-13/h3-5,10-11,13,15H,2,6-9,12H2,1H3,(H,19,21,22)

InChI Key

YNSVFQBJZPHKJW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.